3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine
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Overview
Description
3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine is a compound that features a pyrazole ring substituted with a trifluoromethyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride to form the pyrazole ring . The piperidine ring can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as lithiation followed by electrophilic trapping . The use of flow chemistry techniques can help in achieving high yields and purity by controlling reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS can yield bromopyrazoles .
Scientific Research Applications
3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.
Industry: Used in the development of agrochemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-methyl-5-(trifluoromethyl)-1H-pyrazole
Uniqueness
3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which can impart distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H14F3N3 |
---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]piperidine |
InChI |
InChI=1S/C10H14F3N3/c1-7-5-9(10(11,12)13)15-16(7)8-3-2-4-14-6-8/h5,8,14H,2-4,6H2,1H3 |
InChI Key |
IGMWWUBEJPAVGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2CCCNC2)C(F)(F)F |
Origin of Product |
United States |
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